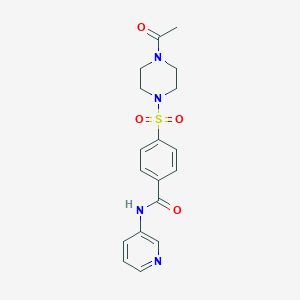![molecular formula C9H9F3N2OS B2699303 {[4-(Trifluoromethoxy)phenyl]methyl}thiourea CAS No. 296277-22-0](/img/structure/B2699303.png)
{[4-(Trifluoromethoxy)phenyl]methyl}thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{[4-(Trifluoromethoxy)phenyl]methyl}thiourea” is a chemical compound with the IUPAC name N-[4-(trifluoromethoxy)benzyl]thiourea . It has a molecular weight of 250.24 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9F3N2OS/c10-9(11,12)15-7-3-1-6(2-4-7)5-14-8(13)16/h1-4H,5H2,(H3,13,14,16) .科学的研究の応用
Catalytic Applications
Bifunctional thioureas, including derivatives with a trifluoromethyl group, are pivotal in organocatalysis due to their hydrogen bonding capabilities, activating substrates for reactions such as Michael additions. The introduction of a trifluoromethyl or methyl group impacts the catalytic performance, highlighting the importance of electronic effects and hydrogen bonding interactions in determining the yield and selectivity of thiourea organocatalysis (Eddy I. Jiménez et al., 2016).
Material Science and Solar Cells
Thiourea derivatives have been explored for their potential in enhancing the efficiency of dye-sensitized solar cells. Incorporating thiourea into the electrolyte of these cells has shown to improve photocurrent density and overall conversion efficiency, demonstrating the potential of thiourea derivatives in renewable energy technologies (Mi‐jeong Kim et al., 2010). Furthermore, the addition of synthesized thiourea derivatives to gel polymer electrolytes has been found to significantly enhance solar to electric conversion efficiency, indicating their role in optimizing the performance of dye-sensitized solar cells (P. Karthika et al., 2019).
Biological Activity and Sensing Applications
Thiourea derivatives have shown promise in biological applications, including anti-fungal and antioxidant activities. Certain synthesized acyl thiourea derivatives bearing the 4-(trifluoromethyl)phenyl moiety have exhibited good anti-fungal activity against various fungi and excellent antioxidant potential, highlighting their potential in medical and agricultural applications (L. Qiao et al., 2017). Additionally, ethynylated-thiourea derivatives have been used as resistive-type CO2 gas sensors, offering an innovative approach to environmental monitoring and indicating the versatility of thiourea derivatives in sensor technology (A. Daud et al., 2019).
特性
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2OS/c10-9(11,12)15-7-3-1-6(2-4-7)5-14-8(13)16/h1-4H,5H2,(H3,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMRHKYLADRBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

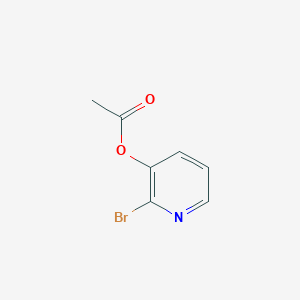
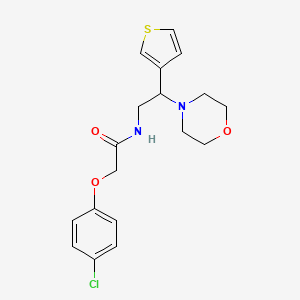
![2-[(Propylsulfonyl)amino]benzoic Acid](/img/structure/B2699224.png)
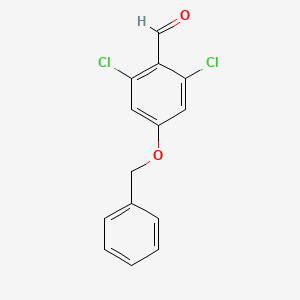
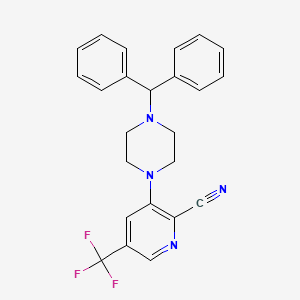
![4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2699227.png)
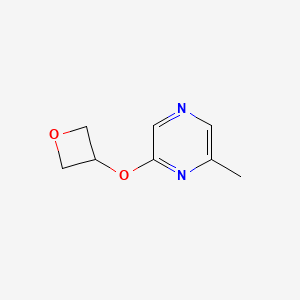
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2699233.png)
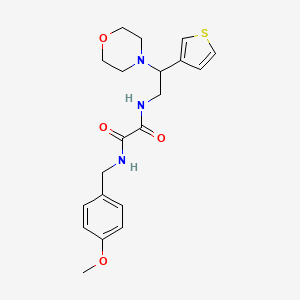
![(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2699236.png)
![N-(tert-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2699237.png)
![5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2699239.png)
![(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2699240.png)
